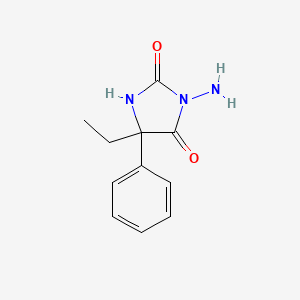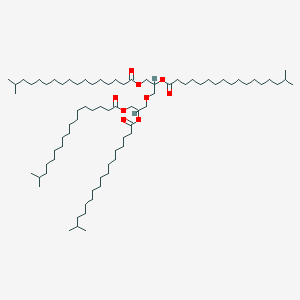
MONOACETYL-BETA-CYCLODEXTRIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoacetyl-Beta-Cyclodextrin is a derivative of Beta-Cyclodextrin . Beta-Cyclodextrin is a cyclic oligosaccharide, consisting of a macrocyclic ring of glucose subunits joined by α-1,4 glycosidic bonds . The Monoacetyl derivative is known for its drug delivery capabilities, providing solubility and stability to hydrophobic drugs .
Synthesis Analysis
The synthesis of different types of copolymer of Beta-Cyclodextrin (β-CD) by different functional monomers and cross-linkers has been discussed in various studies . β-CD shows good inclusion property, surface area, porous structure, and unique host-guest properties . Several chemical and polymerized derivatives of parent CDs are synthesized to improve the physicochemical/biopharmaceutical properties of drugs and the inclusion capacity of CD .Molecular Structure Analysis
In Beta-Cyclodextrin, the seven glucose subunits are linked end to end via α-1,4 linkages . The result has the shape of a tapered cylinder, with seven primary alcohols on one face and fourteen secondary alcohol groups on the other . The exterior surface of cyclodextrins is somewhat hydrophilic whereas the interior core is hydrophobic .Chemical Reactions Analysis
Copolymers containing Beta-Cyclodextrin have been synthesized and characterized . The synthesis of these copolymers involves the use of different functional monomers and cross-linkers . The reaction parameters such as temperature, time, solvent, and amount of catalyst showed a profound effect in performing the reaction .Physical And Chemical Properties Analysis
Beta-Cyclodextrin exists as a white (colorless) powder or crystals . It is moderately soluble in water and glycerin; well soluble in dimethyl sulfoxide, dimethylformamide, pyridine, HFIP, and ethylene glycol; and insoluble in ethanol and acetone .Mécanisme D'action
Cyclodextrins form a toroid (truncated cone) configuration with multiple hydroxyl groups at each end. This allows them to encapsulate hydrophobic compounds without losing their solubility in water . Through the formation of host–guest complexes, they increase the solubility of poorly soluble drugs and protect substances against external factors .
Orientations Futures
Cyclodextrins and their derivatives have found applications in many fields such as chemistry, pharmacy, biology, medicine and biomedicine, food, beverage industry, cosmetology and hygiene, chromatography, catalysis, biotechnology, agrochemistry, and remediation . A highly sensitive and convenient biosensor for the detection of miR-21 was proposed, which is based on the simplicity of reading signals from a personal glucose meter (PGM), combined with self-assembled signal amplification probes and the performance of β-CD as an enhancer . This method is expected to be applied to clinical diagnosis .
Propriétés
Numéro CAS |
113573-77-6 |
|---|---|
Formule moléculaire |
C12H23N.C7H11NO4 |
Poids moléculaire |
0 |
Synonymes |
MONOACETYL-BETA-CYCLODEXTRIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




